1-Benzoyl-3-(3,5-dimethylphenyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-8-12(2)10-14(9-11)17-16(20)18-15(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEFVXZQXWJXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3,5-dimethylphenylcarbamothioyl)benzamide chemical structure
An In-Depth Technical Guide to N-(3,5-dimethylphenylcarbamothioyl)benzamide: Synthesis, Characterization, and Potential Applications
Abstract
N-acylthioureas represent a privileged scaffold in modern chemistry, demonstrating a remarkable breadth of applications ranging from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-(3,5-dimethylphenylcarbamothioyl)benzamide. We delve into its molecular architecture, outline a robust and validated synthetic methodology, detail the analytical techniques for its structural elucidation, and discuss its potential applications based on the well-established bioactivity of the N-acylthiourea class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its chemical context.
Introduction to the N-Acylthiourea Scaffold
The N-acylthiourea moiety is a versatile functional group characterized by the linkage of a carbonyl and a thiocarbonyl group through a nitrogen atom. This unique arrangement imparts a rich chemical reactivity and a propensity for forming stable complexes with metal ions.[2] Consequently, these compounds are not only valuable intermediates in the synthesis of various heterocyclic systems but also exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3][4] The specific compound, N-(3,5-dimethylphenylcarbamothioyl)benzamide, combines a benzoyl group with a sterically defined 3,5-dimethylphenyl moiety through the thiourea linker, making it an interesting candidate for further investigation in drug discovery and coordination chemistry.
Molecular Structure and Physicochemical Properties
The chemical structure of N-(3,5-dimethylphenylcarbamothioyl)benzamide consists of three key components:
-
Benzamide Moiety: A benzoyl group (C₆H₅CO) attached to a nitrogen atom.
-
Thiourea Linker: A carbamothioyl group (-C(=S)NH-) that connects the two aromatic moieties.
-
3,5-Dimethylphenyl Group: An aniline derivative substituted with two methyl groups at the meta positions.
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | N-(3,5-dimethylphenylcarbamothioyl)benzamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Calculated) | 4.35 |
Synthesis Methodology
Synthetic Strategy and Rationale
The synthesis of N-acylthioureas like N-(3,5-dimethylphenylcarbamothioyl)benzamide is reliably achieved through a well-established two-step, one-pot procedure.[5][6] The core of this strategy involves the in situ generation of a highly reactive benzoyl isothiocyanate intermediate.
-
Step 1: Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate. The chloride ion is displaced by the nucleophilic thiocyanate ion. This step must be conducted in an anhydrous solvent (e.g., acetone or acetonitrile) to prevent the hydrolysis of the acid chloride and the resulting isothiocyanate intermediate.[3][6]
-
Step 2: Nucleophilic Addition: The generated benzoyl isothiocyanate is not isolated. Instead, the primary amine, 3,5-dimethylaniline, is added directly to the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) to form the final N-acylthiourea product.[7]
This method is efficient, generally proceeds with high yields, and avoids the isolation of the moisture-sensitive isothiocyanate intermediate.
Detailed Experimental Protocol
Materials:
-
Benzoyl chloride (1.0 eq)
-
Potassium thiocyanate (1.0 eq)
-
3,5-Dimethylaniline (1.0 eq)
-
Anhydrous Acetone
Procedure:
-
A solution of benzoyl chloride (1.0 eq) in anhydrous acetone (50 ml) is added dropwise to a stirred suspension of potassium thiocyanate (1.0 eq) in anhydrous acetone (30 ml).
-
The reaction mixture is heated to reflux for approximately 30-45 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.
-
The mixture is then cooled to room temperature. A solution of 3,5-dimethylaniline (1.0 eq) in anhydrous acetone (15 ml) is added to the reaction mixture.
-
The resulting mixture is stirred vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing cold water (e.g., 300 ml) to precipitate the crude product.[6]
-
The resulting solid is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture, to yield the pure N-(3,5-dimethylphenylcarbamothioyl)benzamide.[6]
Synthesis Workflow Diagram
Structural Elucidation and Characterization
The identity and purity of the synthesized N-(3,5-dimethylphenylcarbamothioyl)benzamide are confirmed using a combination of standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C=S groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |
| N-H stretch | 3150 - 3350 | [5][8] |
| C=O stretch (Amide I) | 1660 - 1690 | [5][8] |
| C-N stretch / N-H bend | 1510 - 1550 | |
| C=S stretch | 700 - 800 and/or 1200 - 1250 | [5][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Thiourea) | 11.0 - 13.0 | Broad Singlet |
| N-H (Amide) | 9.0 - 11.5 | Broad Singlet |
| Aromatic Protons (Benzoyl) | 7.4 - 8.1 | Multiplet |
| Aromatic Protons (Dimethylphenyl) | 6.8 - 7.3 | Singlet/Multiplet |
| Methyl Protons (-CH₃) | ~2.3 | Singlet |
Note: The N-H protons often appear as very broad signals at a low field and their chemical shift can be highly dependent on solvent and concentration.[4]
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiocarbonyl) | 178 - 183 |
| C=O (Carbonyl) | 168 - 175 |
| Aromatic Carbons | 118 - 140 |
| Methyl Carbons (-CH₃) | ~21 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The analysis should reveal a molecular ion peak [M+H]⁺ at m/z 285.1, corresponding to the calculated molecular weight of 284.38 g/mol .
Potential Biological and Chemical Applications
While specific biological data for N-(3,5-dimethylphenylcarbamothioyl)benzamide requires dedicated screening, the broader class of N-acylthioureas is rich with potential applications.
-
Drug Development: Derivatives of this class have shown significant promise as anti-inflammatory agents, anticancer therapeutics, and antimicrobial compounds.[4][9] The combination of a lipophilic dimethylphenyl group and a benzamide head could modulate cell permeability and target engagement. N-phenylbenzamide derivatives have been explored as inhibitors of Enterovirus 71, and other benzamides have shown antiproliferative activity.[10][11]
-
Coordination Chemistry: The oxygen and sulfur atoms in the N-acylthiourea backbone are excellent donor atoms, making these compounds effective ligands for a variety of transition metals.[2][8] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and have applications in catalysis and materials science.
-
Chemical Synthesis: The thiourea moiety can participate in various cyclization reactions, serving as a precursor for the synthesis of biologically active heterocyclic compounds such as thiazoles and imidazoles.[3]
Conclusion
N-(3,5-dimethylphenylcarbamothioyl)benzamide is a representative member of the versatile N-acylthiourea family of compounds. Its synthesis is straightforward and high-yielding, relying on established chemical principles. Its structure can be unambiguously confirmed by a standard suite of analytical techniques, including FT-IR, NMR, and mass spectrometry. Given the extensive history of biological activity and chemical utility associated with its core scaffold, this compound represents a valuable molecule for further investigation in medicinal chemistry, chemical biology, and materials science.
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Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Activity of Novel Acylthiourea with Hydantoin. MDPI. Available at: [Link]
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Synthesis, characterization, biological potency, and molecular docking of Co2+, Ni2+ and Cu2+ complexes of a benzoyl isothiocyanate based ligand. PMC. Available at: [Link]
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N-(Diphenylcarbamothioyl)-3-methylbenzamide. PMC. Available at: [Link]
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Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. Available at: [Link]
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Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC. Available at: [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC. Available at: [Link]
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An In-Depth Technical Guide to 3,5-Dimethylbenzoyl Thiourea Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides a comprehensive technical overview of benzoyl thiourea derivatives featuring a 3,5-dimethylphenyl moiety. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the synthesis, structural characterization, and diverse biological activities of these compounds, with a focus on their potential as antimicrobial and anticancer agents. The information presented herein is a synthesis of established literature and field-proven insights, designed to empower researchers in their quest for new and effective pharmaceuticals.
Introduction: The Versatility of the Benzoyl Thiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The core structure, characterized by the -NH-C(=S)-NH- linkage, provides a unique combination of hydrogen bond donors and acceptors, enabling diverse interactions with biological targets. The N-acyl thiourea functionality, in particular, has been a focal point of extensive research due to its enhanced biological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][3][4][5]
The strategic incorporation of a 3,5-dimethylbenzoyl group into the thiourea scaffold is a deliberate design choice aimed at modulating the lipophilic and electronic properties of the molecule. This substitution pattern can influence the compound's pharmacokinetic profile and its binding affinity to specific biological targets. This guide will explore the nuances of this particular class of derivatives, from their rational design to their potential therapeutic applications.
Synthesis and Structural Elucidation
The synthesis of N-(3,5-dimethylbenzoyl)-N'-substituted thioureas is typically achieved through a robust and versatile two-step, one-pot reaction. This method offers high yields and allows for the facile introduction of a wide variety of substituents on the N' position, enabling the creation of diverse chemical libraries for biological screening.
General Synthesis Pathway
The primary route to these derivatives involves the reaction of 3,5-dimethylbenzoyl chloride with a thiocyanate salt to form an in-situ 3,5-dimethylbenzoyl isothiocyanate intermediate. This highly reactive intermediate is then immediately treated with a primary or secondary amine to yield the desired N,N'-disubstituted benzoyl thiourea.
Experimental Protocol: General Synthesis of N-(3,5-dimethylbenzoyl)-N'-(aryl)thiourea
-
Preparation of 3,5-Dimethylbenzoyl Isothiocyanate (in situ):
-
To a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 equivalents) in anhydrous acetone, add a solution of 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 1-2 hours to facilitate the formation of the isothiocyanate intermediate. The formation of a salt precipitate (KCl or NH₄Cl) is typically observed.
-
-
Formation of the Thiourea Derivative:
-
To the cooled reaction mixture containing the in-situ generated 3,5-dimethylbenzoyl isothiocyanate, add a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous acetone.
-
The reaction mixture is then refluxed for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into a larger volume of cold water to precipitate the crude product.
-
The solid precipitate is collected by vacuum filtration, washed with water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure N-(3,5-dimethylbenzoyl)-N'-substituted thiourea.
-
Structural Characterization
The structural confirmation of the synthesized 3,5-dimethylbenzoyl thiourea derivatives relies on a combination of standard spectroscopic techniques.
| Technique | Key Observational Data |
| FT-IR | Characteristic stretching vibrations for N-H (amide and thioamide) groups are observed in the range of 3155-3401 cm⁻¹. A strong absorption band corresponding to the C=O (amide) stretch is typically found around 1680 cm⁻¹. The C=S (thioamide) stretching vibration appears in the region of 1374-1392 cm⁻¹.[3][6] |
| ¹H NMR | The two N-H protons of the thiourea linkage typically appear as two distinct singlets at downfield chemical shifts, often in the range of δ 11.5-12.6 ppm, due to intramolecular hydrogen bonding and resonance effects. The aromatic protons of the 3,5-dimethylbenzoyl and N'-substituted aryl rings appear in their characteristic regions. The methyl protons of the 3,5-dimethyl group will be observed as a singlet around δ 2.2-2.4 ppm.[7] |
| ¹³C NMR | The carbon of the thiocarbonyl group (C=S) is highly deshielded and resonates at a characteristic downfield chemical shift, typically in the range of δ 179-182 ppm. The carbonyl carbon (C=O) appears at a slightly upfield position, generally between δ 169-171 ppm.[7] |
| X-ray Crystallography | For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. It often reveals a trans-cis conformation of the thiourea moiety, stabilized by intramolecular hydrogen bonds between the N-H and carbonyl oxygen. |
Biological Activities and Therapeutic Potential
Derivatives of 3,5-dimethylbenzoyl thiourea have shown promise in two primary therapeutic areas: as antimicrobial and anticancer agents. The specific substitution on the N'-position plays a crucial role in modulating the potency and selectivity of these compounds.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Benzoyl thiourea derivatives have emerged as a promising scaffold in this area.[3][5][8]
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms underlying the antibacterial activity of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[3][9] Specifically, these derivatives have been shown to interact with the ATP-binding site of the GyrB subunit.
Caption: Inhibition of bacterial DNA gyrase by 3,5-dimethylbenzoyl thiourea derivatives.
Quantitative Antimicrobial Data
The antimicrobial efficacy of benzoyl thiourea derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). While specific data for 3,5-dimethyl substituted derivatives is emerging, the broader class of compounds has demonstrated significant activity against a range of pathogens.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Fluorinated Benzoyl Thioureas | E. coli | Varies with substitution | [3] |
| Fluorinated Benzoyl Thioureas | P. aeruginosa | Varies with substitution | [3] |
| Triazole-bearing Thioureas | S. aureus | 4 - 32 | [10] |
| Triazole-bearing Thioureas | S. epidermidis | 4 - 32 | [10] |
| TD4 Derivative | MRSA | 2 - 16 | [11] |
This table presents representative data for the broader class of benzoyl thiourea derivatives to illustrate their potential.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Benzoyl thiourea derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][4][12]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A prominent mechanism of action for the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. Key targets include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR/HER2).[13][14][15] By blocking the ATP-binding site of these kinases, benzoyl thiourea derivatives can disrupt downstream signaling pathways.
Caption: Inhibition of RTK signaling by 3,5-dimethylbenzoyl thiourea derivatives.
Quantitative Anticancer Data
The in vitro anticancer activity of these compounds is assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Bis(trifluoromethyl)phenyl Thiourea | NCI-H460 (Lung) | 1.86 | [4] |
| 3,5-Bis(trifluoromethyl)phenyl Thiourea | HEpG2 (Liver) | 6.21 | [4] |
| 3,5-Bis(trifluoromethyl)phenyl Thiourea | MCF-7 (Breast) | 9.19 | [4] |
| Benzodioxole-bearing Thiourea | HCT116 (Colon) | 1.11 | [1] |
| Benzodioxole-bearing Thiourea | HepG2 (Liver) | 1.74 | [1] |
| Dipeptide Thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [16] |
| Dipeptide Thioureas | A-549 (Lung) | 19.2 - 112.5 | [16] |
This table includes data from structurally related compounds to highlight the therapeutic potential of this class of molecules.
Structure-Activity Relationship (QSAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into how the physicochemical properties of molecules influence their biological activity.[2][13][17] For benzoyl thiourea derivatives, lipophilic and electronic properties are key determinants of their anticancer efficacy.[13][17]
-
Lipophilicity: The lipophilicity of the molecule, often described by the partition coefficient (logP), plays a critical role in its ability to cross cell membranes and reach its intracellular target. The 3,5-dimethyl substitution on the benzoyl ring contributes to the overall lipophilicity of the molecule.
-
Electronic Effects: The electronic nature of the substituents on both the benzoyl and N'-aryl rings can influence the binding affinity of the compound to its target protein. Electron-withdrawing groups on the N'-aryl ring have been shown in some studies to enhance cytotoxic activity.[4]
The development of robust QSAR models can guide the rational design of new 3,5-dimethylbenzoyl thiourea derivatives with improved potency and selectivity.[13][17]
Conclusion and Future Directions
Benzoyl thiourea derivatives bearing a 3,5-dimethyl substitution represent a promising and versatile scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of these compounds, coupled with their tunable physicochemical properties, makes them an attractive platform for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening a broader range of N'-substituted derivatives to explore a wider chemical space and identify compounds with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through techniques such as X-ray co-crystallography and advanced molecular modeling.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising lead compounds in animal models of infection and cancer to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Development of Drug Delivery Systems: Exploring novel formulations to improve the solubility, bioavailability, and targeted delivery of these compounds.
The continued investigation of 3,5-dimethylbenzoyl thiourea derivatives holds significant potential for the discovery of next-generation therapeutics to address the pressing global challenges of antimicrobial resistance and cancer.
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Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]
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- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
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Technical Safety & Handling Guide: 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea
This guide serves as a comprehensive technical dossier and safety manual for 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea . As a specific commercial Safety Data Sheet (SDS) is often unavailable for specialized research ligands of this class, this document synthesizes safety protocols using Structure-Activity Relationship (SAR) analysis, read-across toxicology from structural analogs (benzoylthioureas and xylidines), and standard operating procedures for potent organic synthesis.
Document Type: Derived Safety Profile & Technical Whitepaper Applicability: Research & Development (R&D), Medicinal Chemistry, Organocatalysis Date of Assessment: February 22, 2026
Compound Identification & Physicochemical Profile[1][2][3][4][5]
This section establishes the chemical identity. As this compound is often synthesized in situ or in small batches for research (e.g., as a ligand for metal extraction or an intermediate in heterocycle synthesis), commercial data is sparse.
| Parameter | Technical Specification |
| Chemical Name | N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |
| Common Synonyms | 1-Benzoyl-3-(3,5-xylyl)thiourea; N-Benzoyl-N'-(3,5-dimethylphenyl)thiourea |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| Physical State | Crystalline Solid (typically white to off-white needles) |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM, and Chloroform |
| Melting Point | Predicted range: 145–155°C (Based on similar benzoylthioureas) |
| Partition Coeff.[1] (LogP) | ~3.5–4.2 (Predicted: Lipophilic due to xylidine and benzoyl moieties) |
Structural Context & Reactivity
The molecule consists of a thiourea core flanked by a benzoyl group (electron-withdrawing) and a 3,5-dimethylphenyl group (electron-donating).
-
Acidity: The N-H proton adjacent to the benzoyl group is significantly acidic (pKa ~8–9) due to resonance stabilization with the carbonyl, making it a viable ligand for metal coordination (e.g., Cu, Ni, Pt extraction).
-
Hydrolysis Risk: Under strong basic or acidic conditions, the compound hydrolyzes to release Benzoic Acid and (3,5-Dimethylphenyl)thiourea , eventually degrading to 3,5-Dimethylaniline (toxic).
Hazard Identification (Derived GHS Classification)
Note: In the absence of animal testing data for this specific CAS, this classification is derived via "Read-Across" methodology from N-Benzoylthiourea (Parent) and 3,5-Dimethylaniline (Metabolite).
GHS Label Elements[7][8]
-
Signal Word: WARNING
-
Pictograms:
- (Irritant/Acute Tox)
- (Target Organ Toxicity)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanistic Justification |
| H302 | Harmful if swallowed.[2] | Analogous to parent thioureas; metabolic release of xylidine. |
| H317 | May cause an allergic skin reaction. | Thioureas are well-documented sensitizers (Type IV hypersensitivity). |
| H373 | May cause damage to organs (Thyroid, Blood) through prolonged exposure. | Thiourea Effect: Interference with thyroperoxidase (TPO). Aniline Effect: Potential for methemoglobinemia. |
| H411 | Toxic to aquatic life with long-lasting effects.[3] | Lipophilic nature (LogP >3) suggests bioaccumulation potential. |
Biological Mechanism & Toxicology Deep Dive
To handle this compound safely, researchers must understand why it is hazardous. The toxicity is not merely acute but mechanistic.
The Thiourea-Thyroid Axis
Thiourea derivatives inhibit Thyroperoxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.
-
Mechanism: The thiocarbonyl (C=S) group acts as a "suicide substrate" for TPO.
-
Result: Reduced T3/T4 synthesis
Elevated TSH (feedback loop) Thyroid follicular cell hypertrophy (Goiter). -
Relevance: Chronic exposure in the lab (dust inhalation) poses a higher risk than acute ingestion.
Metabolic Breakdown Pathway
The following Graphviz diagram illustrates the metabolic degradation and the associated hazards of the breakdown products.
Figure 1: Metabolic degradation pathway demonstrating the liberation of toxic 3,5-dimethylaniline and reactive sulfur species responsible for thyroid toxicity.
Experimental Protocols & Handling
Synthesis Safety (In-Situ Generation)
This compound is typically synthesized by reacting Benzoyl Isothiocyanate with 3,5-Dimethylaniline .
Risk Assessment:
-
Benzoyl Isothiocyanate: Lachrymator, severe irritant.
-
3,5-Dimethylaniline: Toxic by inhalation/skin contact.[4]
-
Reaction: Exothermic.
Safe Synthesis Workflow:
-
Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.
-
Solvent: Dry Acetone or Acetonitrile (minimizes hydrolysis).
-
Addition: Add Benzoyl Isothiocyanate dropwise to the amine solution at 0°C .
-
Why? Controls the exotherm and prevents the formation of symmetric thiourea byproducts.
-
-
Quench: Do not quench with water immediately if unreacted isothiocyanate remains. Use mild ammonia solution to convert excess isothiocyanate to benign urea derivatives before disposal.
PPE & Engineering Controls
| Control Type | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if handling powder outside a hood. | Prevents inhalation of dust which can cause thyroid sensitization. |
| Hand Protection | Double Gloving: Nitrile (Outer) + Laminate (Inner) recommended for prolonged contact. | Thioureas can permeate standard nitrile; 3,5-dimethylaniline is a potent skin absorber. |
| Eye Protection | Chemical Goggles (Not just safety glasses).[5][6] | Risk of ocular irritation from dust or solution splashes. |
| Engineering | Fume Hood REQUIRED. | Do not weigh out this solid on an open bench. |
Emergency Response Protocols
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE (Tyvek suit, double gloves, respirator).
-
Method: Dry Sweep/Vacuum. Do not wet the powder initially (creates a slurry that is harder to contain and promotes hydrolysis).
-
Decontamination: After bulk removal, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.
-
Chemistry: Hypochlorite oxidizes the thiourea sulfur to sulfate/urea, breaking the toxic thiocarbonyl pharmacophore.
-
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption of lipophilic toxins).
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[4] Administer activated charcoal if advised by Poison Control.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen).
-
Incompatibilities:
-
Strong Oxidizers: Can cause vigorous reaction (oxidation of Sulfur).
-
Strong Bases: Induces hydrolysis.
-
Acyl Chlorides: Will react at the N3 position.
-
Decision Logic for Unknown Thioureas
When handling this or similar novel thiourea derivatives, use the following decision tree to determine safety protocols.
Figure 2: Risk assessment logic for handling lipophilic, low-molecular-weight thiourea derivatives.
References
-
Fisher Scientific. (2024). Safety Data Sheet: N-Benzoylthiourea. Retrieved from (Analogous backbone safety data).
-
National Institutes of Health (PubChem). (2025). Benzoylthiourea (CID 2735473) - Toxicity and Safety. Retrieved from .
-
Santa Cruz Biotechnology. (2025).[7] (3,5-Dimethylphenyl)thiourea Product Information. Retrieved from .
- World Health Organization (IARC). (2001). Thiourea: Monograph on the Evaluation of Carcinogenic Risks to Humans. Vol 79. (Establishes the goitrogenic/carcinogenic mechanism of the thiourea pharmacophore).
-
Key Organics. (2017). Safety Data Sheet: 1-benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea. Retrieved from . (Used for read-across of benzoyl-phenyl-thiourea derivatives).[8]
Sources
Methodological & Application
Application Notes & Protocols: A Multi-Faceted Approach to Anticancer Screening of Benzoyl Thiourea Derivatives
Introduction
The benzoyl thiourea scaffold represents a versatile and highly promising class of compounds in contemporary oncology research. Derivatives have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, operating through diverse mechanisms of action.[1][2] This inherent mechanistic diversity—ranging from kinase inhibition and microtubule disruption to the induction of apoptosis—necessitates a robust, multi-pronged screening strategy to accurately identify and characterize lead candidates.[3][4][5] A simplistic, single-endpoint cytotoxicity assay is insufficient to capture the true potential or to elucidate the molecular pathway of a given derivative.
This guide provides a comprehensive, field-proven framework for the systematic evaluation of benzoyl thiourea derivatives. It is designed for researchers, scientists, and drug development professionals to move beyond primary cytotoxicity screening and delve into the mechanistic underpinnings of their compounds. The protocols herein are presented not merely as procedural steps, but with an emphasis on the scientific rationale, enabling researchers to make informed decisions and interpret data with confidence.
The Screening Cascade: A Strategic Workflow
A logical progression of assays is critical for efficient and cost-effective screening. The workflow should begin with broad, high-throughput assays to determine general cytotoxicity, followed by more complex, lower-throughput assays to dissect the specific mechanism of action for the most potent compounds. Finally, promising candidates are advanced to in vivo models for efficacy validation.
Caption: A strategic workflow for screening benzoyl thiourea derivatives.
Part 1: Primary Screening - Assessing General Cytotoxicity
Causality: The initial goal is to efficiently identify which derivatives possess cytotoxic activity against cancer cells and to quantify this potency. Assays in this stage should be robust, reproducible, and amenable to a 96- or 384-well plate format for screening multiple compounds and concentrations. We will utilize two common methods that measure different aspects of cell death.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[2]
-
Application: Ideal for a first-pass screening to determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoyl thiourea derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[6][7] The assay measures the activity of this released LDH.
-
Application: This assay is complementary to the MTT assay, as it directly measures cell death (membrane rupture) rather than metabolic activity. A modified version of the protocol can distinguish between cell killing and growth inhibition.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three control wells: (1) Vehicle Control (spontaneous LDH release), (2) Untreated Control, and (3) Maximum LDH Release control.
-
Induce Maximum Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of the lysis solution provided with the kit (often a Triton X-100 solution) to the "Maximum LDH Release" control wells.[9]
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100).
Data Presentation: IC50 Values
Summarize the results from the primary screening in a clear, concise table.
| Derivative ID | Target Cell Line | MTT IC50 (µM) | LDH IC50 (µM) | Selectivity Index* |
| BZT-001 | MCF-7 | 5.2 ± 0.4 | 8.1 ± 0.7 | 10.5 |
| BZT-002 | MCF-7 | > 100 | > 100 | N/A |
| BZT-003 | HCT116 | 2.8 ± 0.3 | 3.5 ± 0.5 | 15.2 |
| Control | MCF-7 | ... | ... | ... |
*Selectivity Index = IC50 in normal cell line (e.g., Vero) / IC50 in cancer cell line.
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Causality: Once cytotoxic "hit" compounds are identified, the next critical step is to determine how they kill cancer cells. Literature suggests that benzoyl thiourea derivatives employ several distinct mechanisms.[3][4][10][11] By investigating these specific pathways, we can classify compounds, identify potential biomarkers, and guide further optimization.
Pathway A: Induction of Apoptosis
Rationale: Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[12] Several studies have confirmed that benzoyl thiourea derivatives can induce apoptosis in cancer cells, often through the activation of caspases.[5][13][14]
Caption: Intrinsic apoptosis pathway targeted by some benzoyl thiourea derivatives.
Protocol 3: Caspase-Glo® 3/7 Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[15] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to generate a light signal proportional to caspase activity.[15]
-
Application: Provides a quantitative measure of apoptosis induction and is highly sensitive and suitable for high-throughput screening.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the benzoyl thiourea derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
-
Principle: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[16] Western blotting can detect changes in the expression levels of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak).[17][18] A decrease in the Bcl-2/Bax ratio is a common indicator of apoptosis induction.
-
Application: Provides semi-quantitative data on specific protein changes within the apoptotic signaling cascade, helping to confirm the mechanism.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with the compounds for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Data Analysis: Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the protein of interest to the loading control and compare the Bcl-2/Bax ratio across treatments.
Pathway B: Kinase Inhibition
Rationale: Dysregulation of protein kinase signaling is a hallmark of cancer. Several studies have identified benzoyl thiourea derivatives as potent inhibitors of key oncogenic kinases, including EGFR and the mutant BRAF V600E.[8][10][17][19] Therefore, direct enzymatic assays are essential to determine if a hit compound functions as a kinase inhibitor.
Protocol 5: BRAF V600E Kinase Activity Assay (ADP-Glo™ Format)
-
Principle: This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.[3] The amount of ADP is proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Application: To directly measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase, such as the clinically relevant BRAF V600E mutant.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw active BRAF V600E enzyme, its substrate (e.g., inactive MEK1), and kinase assay buffer on ice. Prepare serial dilutions of the benzoyl thiourea derivative.
-
Kinase Reaction: In a 384-well plate, combine the diluted compound, the BRAF V600E enzyme, and a mixture of the substrate and ATP to initiate the reaction.[3]
-
Incubation: Incubate the plate at ambient temperature for 40-60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The signal is inversely proportional to the kinase inhibition. Plot the signal versus compound concentration to calculate the IC50 value.
Pathway C: Microtubule Disruption & Cell Cycle Arrest
Rationale: Microtubules are essential for forming the mitotic spindle during cell division, making them an excellent target for anticancer drugs.[4] Certain thiourea derivatives have been shown to act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[4][11] This disruption of microtubule dynamics leads to mitotic arrest, which can be quantified by cell cycle analysis.[20]
Protocol 6: In Vitro Tubulin Polymerization Assay
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light absorbance or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Application: To determine if a compound directly interacts with tubulin to inhibit its assembly into microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a solution of purified bovine tubulin (e.g., 4 mg/mL) in a GTP-supplemented tubulin polymerization buffer. Prepare dilutions of the test compound. A known inhibitor like nocodazole should be used as a positive control.
-
Reaction Setup: In a pre-warmed 96-well plate (37°C), add the tubulin solution to wells containing the diluted test compounds or controls.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[11]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration. Plot these parameters against the log of the compound concentration to calculate the IC50 for polymerization inhibition.
Protocol 7: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Application: To determine if a compound causes cells to accumulate in a specific phase of the cell cycle, which is a hallmark of microtubule inhibitors (G2/M arrest) and other cell cycle-acting agents.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoyl thiourea derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to vehicle-treated controls.
Part 3: In Vivo Validation - Efficacy in Preclinical Models
Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complexity of a tumor within a living organism. In vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity profile before it can be considered for clinical trials.[1][13] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, are a standard and reliable platform for these initial efficacy studies. For more advanced translational research, patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient, better preserve the original tumor's characteristics and heterogeneity.
Protocol 8: General Protocol for an In Vivo Efficacy Study (CDX Model)
-
Principle: To assess the ability of a lead benzoyl thiourea derivative to inhibit tumor growth in a living animal model.
-
Application: A critical step to validate in vitro findings and gather essential data for further preclinical development.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject 1-10 million human cancer cells (chosen from sensitive lines identified in vitro) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the benzoyl thiourea derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its solubility and formulation. A vehicle-only group serves as the negative control. A standard-of-care chemotherapy can be used as a positive control.
-
Monitoring: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume, animal body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group. Analyze statistical significance between the groups.
References
-
Lee, M. H. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 34(4), 285–291. [Link]
-
Kesuma, D., Siswandono, Purwanto, B. T., & Rudyanto, M. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences, 29(2), 123-129. [Link]
-
Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]
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Crown Bioscience. (n.d.). Patient-Derived Xenograft (PDX) Models. Biocompare. [Link]
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Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. [Link]
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Siswandono, S., Kesuma, D., Purwanto, B. T., & Rudyanto, M. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Scientific Reports, 10(1), 16931. [Link]
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Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. [Link]
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Göksu, S., Ölgen, S., & Altanlar, N. (2020). Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. Journal of Heterocyclic Chemistry, 57(2), 576-586. [Link]
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Sino Biological. (2024). BRAF (V600E) Datasheet. [Link]
-
Al-Harbi, R. A. K., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. IntechOpen. [Link]
-
Li, G., Zhang, J., & Chen, H. (2017). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Cytotechnology, 69(6), 1055–1060. [Link]
-
Varghese, E., Samuel, S. M., & Södergren, E. (2019). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Cell Proliferation, 52(4), e12644. [Link]
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Reid, J. M., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer Biology & Therapy, 15(7), 899-909. [Link]
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baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. [Link]
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Zhuang, Y., et al. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget, 9(4), 4843–4858. [Link]
-
Request PDF. (2025). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. [Link]
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Karpińska, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6543. [Link]
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Reid, J. M., et al. (2014). A Novel Synthetic 1,3-phenyl Bis-Thiourea Compound Targets Microtubule Polymerization to Cause Cancer Cell Death. Cancer Biology & Therapy, 15(7), 899-909. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]
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Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]
-
Creative Biolabs. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Chen, Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (115), 54462. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
ResearchGate. (2025). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
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Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]
-
Zlotos, W., et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro, 19(7), 939-945. [Link]
-
Dr. KY Chen's Laboratory - Nutraceuticals. (n.d.). Western blot analysis of bcl-2 family proteins. [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]
-
Piscazzi, A., et al. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Cell Death & Disease, 12(1), 103. [Link]
-
Asuragen. (n.d.). Signature BRAF Mutations Kit Protocol Guide - RUO. [Link]
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Malumbres, M., & Barbacid, M. (2009). Cell cycle regulation and anticancer drug discovery. Nature Reviews Cancer, 9(3), 153-166. [Link]
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Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 589. [Link]
-
Chung, M., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. PLoS Computational Biology, 19(1), e1010846. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2 family proteins in neutrophils treated... [Link]
-
BioGenex. (2023). Anti-BRAF (V600E) [V600E/1321]. [Link]
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- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing solvent choice for benzoyl thiourea condensation reactions
Topic: Optimizing Solvent Choice for Benzoyl Thiourea Condensation Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists
Technical Support: Benzoyl Thiourea Synthesis
Status: Active Updated: February 2026 Lead Scientist: Dr. A. Vance
Introduction: The Solvation Critical Path
Benzoyl thioureas are privileged scaffolds in drug discovery, serving as precursors for heterocycles (thiohydantoins, thiazoles) and acting as potent EGFR/VEGFR inhibitors. The synthesis typically follows a "one-pot, two-step" condensation:
-
In-situ formation: Benzoyl chloride reacts with a thiocyanate salt (NH₄SCN or KSCN) to form benzoyl isothiocyanate.
-
Nucleophilic addition: An amine is added to the isothiocyanate to yield the thiourea.
The Critical Failure Point: Users often treat solvent selection as a passive choice. In this reaction, the solvent is an active process parameter. It must balance three contradictory requirements:
-
Solubilize the lipophilic benzoyl chloride.
-
Precipitate the inorganic byproduct (driving equilibrium).
-
Stabilize the reactive isothiocyanate intermediate against hydrolysis.
Module 1: Critical Solvent Selection
Q1: Why is Acetone the industry standard, and when should I abandon it?
A: Acetone is the "Goldilocks" solvent for the classic method.
-
The Mechanism: It dissolves benzoyl chloride and thiocyanate salts but is a poor solvent for the inorganic byproduct (NH₄Cl or KCl). As the reaction proceeds, the precipitation of the salt drives the equilibrium forward (Le Chatelier’s principle).
-
When to Switch: Abandon Acetone if:
-
Your amine is highly non-polar: If the amine precipitates immediately upon addition, it becomes encapsulated by the product, leading to low conversion. Switch to Dichloromethane (DCM) or THF .
-
Green Chemistry Mandates: Acetone is volatile and flammable. Switch to PEG-400 (See Protocol B).
-
Q2: Can I use protic solvents like Ethanol to improve amine solubility?
A: ABSOLUTELY NOT for the first step.
-
The Trap: Benzoyl isothiocyanate is highly electrophilic. Primary alcohols (EtOH, MeOH) will compete with the amine, forming O-alkyl thiocarbamates (side product) instead of the desired thiourea.
-
Exception: Ethanol can be used only if the benzoyl isothiocyanate has been isolated and purified (rare) or during recrystallization of the final stable product.
Q3: How does PEG-400 function as a "Green" alternative?
A: Polyethylene Glycol 400 (PEG-400) acts as a phase transfer catalyst and solvent. It complexes with the cation (K+/NH4+), making the thiocyanate anion more nucleophilic ("naked anion" effect). This often increases yields to >90% and allows for a water-based workup, eliminating volatile organic compounds (VOCs).
Module 2: Troubleshooting & Failure Analysis
Q4: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
A: Oiling out is the most common ticket we receive. It occurs when the product separates as a liquid phase before crystallizing, usually because the reaction temperature > product melting point (in the solvent mixture).[1]
Immediate Fixes:
-
The "Cloud Point" Technique: Redissolve the gum in the minimum amount of warm acetone. Add warm water dropwise until a faint turbidity persists. Stop. Allow to cool to RT undisturbed.
-
Seed Loading: If you have any solid crystals from a previous batch (even impure ones), add a "seed" crystal when the oil appears.[2]
-
Impurity Check: Oiling out is often caused by unreacted benzoyl chloride acting as a solvent impurity. Wash the crude gum with hexanes (to remove benzoyl chloride) before attempting recrystallization.
Q5: I have low yield (<40%) and a white precipitate that isn't my product.
A: You likely have Hydrolysis Contamination .
-
Diagnosis: Check the melting point of the white solid.[3] If it is high (>125°C), it is likely Benzamide , formed by the reaction of benzoyl isothiocyanate with trace water.
-
Root Cause: Wet acetone or hygroscopic thiocyanate salts.
-
Solution: Dry acetone over molecular sieves (3Å) and dry NH₄SCN in a vacuum oven at 60°C before use.
Module 3: Visualizing the Workflow
The following diagram illustrates the reaction pathway and the specific points where solvent choice dictates success or failure.
Figure 1: Reaction pathway showing the critical divergence points based on solvent integrity.
Module 4: Validated Experimental Protocols
Protocol A: The Classic Acetone Method (Standard)
Best for: General library synthesis, crystalline products.
| Step | Action | Technical Note |
| 1 | Dissolve NH₄SCN (1.1 eq) in dry Acetone (5 mL/mmol). | Ensure NH₄SCN is dry; moisture kills this reaction. |
| 2 | Add Benzoyl Chloride (1.0 eq) dropwise at RT. | Exothermic.[4][5] A white precipitate (NH₄Cl) will form immediately. |
| 3 | Reflux for 15 minutes, then cool to RT. | This ensures full conversion to the isothiocyanate. |
| 4 | Add Amine (1.0 eq) dissolved in minimal acetone. | If amine is an HCl salt, add 1.0 eq Triethylamine (TEA). |
| 5 | Stir at RT for 1-2 hours. | Monitor by TLC (Hexane:EtOAc 7:3). |
| 6 | Work-up: Pour mixture into Ice Water (10x volume). | The product will precipitate.[5] Filter and wash with water.[6] |
Protocol B: The Green PEG-400 Method (High Yield)
Best for: Difficult substrates, green chemistry compliance, avoiding "oiling out".
| Step | Action | Technical Note |
| 1 | Mix Benzoyl Chloride (1.0 eq) and NH₄SCN (1.1 eq) in PEG-400 . | Use approx 2 mL PEG-400 per mmol of reactant. |
| 2 | Stir at 60°C for 30 minutes. | PEG-400 acts as a phase transfer catalyst. |
| 3 | Add Amine (1.0 eq) directly to the mixture. | No additional solvent needed. |
| 4 | Stir at 60°C for 1 hour. | Viscosity of PEG may require vigorous magnetic stirring. |
| 5 | Work-up: Add cold water (10 mL) to the vessel. | PEG-400 is water-soluble; the hydrophobic product will crash out as a solid. |
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose synthesis failures.
Figure 2: Diagnostic logic for common synthesis failures.
References
-
Doucet, H. et al. (2006). Synthesis of benzoylthiourea derivatives. Spectrochimica Acta Part A.
-
Konda, S.G. et al. (2010).[7] Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of thiourea derivatives.[7] European Journal of Medicinal Chemistry.
-
Organic Syntheses. (2014). General procedures for Isothiocyanate condensation. Organic Syntheses, Coll. Vol. 3.
-
PharmaLego. (2024). Understanding Oiling-Out Phenomena in Crystallization.
-
BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
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- 7. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low melting point issues in thiourea synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, a structural analog of urea where the oxygen atom is replaced by sulfur, is a versatile reagent in organic synthesis and a key building block for various heterocyclic compounds and pharmaceuticals.[1] The purity of synthesized thiourea is paramount, and its melting point is a critical, primary indicator of that purity. A sharp melting point within the accepted range of 176-182°C signifies a high-purity product, whereas a depressed or broad melting range is a definitive sign of impurities.[1][2][3] These impurities can arise from various sources, including unreacted starting materials, side reactions, or thermal decomposition.[4][5]
This technical guide provides a structured approach to troubleshooting and resolving low melting point issues encountered during thiourea synthesis. It is designed to help you diagnose the root cause of the problem and implement effective solutions to achieve a high-purity final product.
Quick Reference: FAQs on Low Melting Point Issues
Q1: My thiourea has a low and broad melting point. What is the most likely cause? A1: The most common cause is the presence of impurities. The specific impurity depends on your synthetic route. For the common calcium cyanamide method, dicyandiamide is a frequent byproduct.[4] If starting from ammonium thiocyanate, residual starting material is a possibility due to the equilibrium nature of the reaction.[3]
Q2: My product is slightly yellow, not pure white. How does this affect the melting point? A2: A yellow tint can indicate the presence of sulfur-containing byproducts or decomposition products. Thermal stress during the reaction or workup can lead to the formation of colored impurities, which will depress the melting point.
Q3: I've recrystallized my product, but the melting point is still low. What should I do? A3: This suggests that the chosen recrystallization solvent is not effectively separating the impurity. You may need to select a different solvent or employ a multi-solvent system.[6] It is also possible that the impurity has very similar solubility characteristics to thiourea, requiring alternative purification methods like column chromatography, though this is less common for this specific compound.
Q4: Can overheating during synthesis cause a low melting point? A4: Absolutely. Thiourea begins to decompose at temperatures above its melting point, and even prolonged heating near 150°C can cause it to isomerize into ammonium thiocyanate.[7] This thermal decomposition generates various gaseous and solid byproducts that will contaminate the final product.[5][8]
In-Depth Troubleshooting Guide
A low melting point in your synthesized thiourea is a diagnostic challenge. This guide will walk you through a logical process to identify and rectify the issue.
Step 1: Evaluate Your Synthetic Route and Conditions
The source of impurities is fundamentally tied to the synthesis method employed. The two most common laboratory and industrial routes are the isomerization of ammonium thiocyanate and the reaction of calcium cyanamide with hydrogen sulfide.
Common Synthesis-Related Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Ammonium Thiocyanate Route: The isomerization reaction is an equilibrium. Insufficient heating time or temperature will leave unreacted ammonium thiocyanate in your product.[3] - Calcium Cyanamide Route: Poor mixing or agglomeration of calcium hydroxide can prevent the complete reaction of starting materials.[4] | - Ammonium Thiocyanate Route: Ensure the reaction is heated to at least 150°C to favor the formation of thiourea. However, avoid excessive temperatures that could lead to decomposition.[7] - Calcium Cyanamide Route: Use vigorous and constant stirring throughout the reaction. A slow, controlled addition of calcium cyanamide can prevent the formation of thick agglomerates.[4][9] |
| Side Reactions | - Calcium Cyanamide Route: Dicyandiamide can form from the self-reaction of calcium cyanamide in alkaline conditions.[4] Other impurities like calcium trithiocarbonate may also form.[9] | - Maintain the reaction pH between 8.0 and 11.0 to favor thiourea formation over dicyandiamide.[4] - Control the reaction temperature, as the primary reaction is exothermic. Ideal temperatures are often cited as being below 80°C.[4][10] |
| Thermal Decomposition | - Exceeding the thermal stability limit of thiourea (melting point ~176-182°C) during reaction or workup.[2][3] | - Carefully control the reaction temperature using a water or oil bath. - During workup (e.g., solvent removal), use a rotary evaporator at reduced pressure to keep the temperature well below the decomposition point. |
Step 2: Master the Art of Purification
For thiourea, recrystallization is the most crucial and effective purification step. The choice of solvent is paramount.
Recrystallization Troubleshooting
An ideal solvent should dissolve thiourea completely when hot but poorly when cold, while the impurities should remain soluble at all temperatures.[6]
| Solvent Choice Issue | Observation | Recommended Action |
| Poor Solvent Selection | Low recovery of crystals after cooling, or the melting point does not improve significantly. | Test the solubility of your crude product in various solvents on a small scale. Good starting points for thiourea include ethanol, water, or ethanol/water mixtures.[11] n-Butanol has also been cited as effective for removing insoluble byproducts from specific routes.[4] |
| Crystals "Crashing Out" | A fine powder forms immediately upon cooling instead of well-defined crystals. | This indicates the solution was cooled too quickly, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery.[6] |
| Oiling Out | The product separates as an oil instead of crystallizing. | This happens when the boiling point of the solvent is too high, and the solute comes out of solution above its own melting point. Use a lower-boiling point solvent or a solvent pair. |
Recommended Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, choose an appropriate solvent (e.g., 95% ethanol).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude thiourea to dissolve it completely. Use a hot plate and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, cool the flask further in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-70°C) to remove residual solvent.[9]
Step 3: Implement a Self-Validating Workflow
To ensure the integrity of your results, incorporate analytical checks throughout your process.
Caption: Troubleshooting workflow for low melting point thiourea.
A crucial validation technique is the mixed melting point test . Mix a small amount of your synthesized product with a pure, commercial standard of thiourea. If your product is pure, the melting point of the mixture will be sharp and identical to the standard. If your product is impure, the mixture's melting point will be depressed and broad.
For further characterization, techniques like FTIR and NMR spectroscopy can confirm the identity of your product and may help identify impurities if they are present in significant quantities.[12]
References
-
Thiourea | H2NCSNH2 | CID 2723790 - PubChem. National Institutes of Health. [Link]
-
Thiourea 99% Pure - Pharma & Gold Mining. ChemProEquip. [Link]
-
Buy Pure Thiourea at Best Price, Product Specifications and Applications. IndiaMART. [Link]
-
Thiourea - Wikipedia. Wikimedia Foundation. [Link]
-
Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ACS Publications. [Link]
-
Theoretical study on the thermal decomposition of thiourea. ResearchGate. [Link]
-
Thermodynamic analysis of decomposition of thiourea and thiourea oxides. PubMed. [Link]
- Process for the preparation of thiourea - US6657082B2.
-
THIOUREA - Ataman Kimya. Ataman Kimya. [Link]
-
RECRYSTALLISATION. University of Calgary. [Link]
- Process for the manufacture of thiourea - US2337882A.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... ACS Publications. [Link]
- Process for the preparation of thiourea - US20030060662A1.
-
Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination... Royal Society of Chemistry. [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]
-
Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Determination of Thiourea Solubility in 12 Different Monosolvents... ACS Publications. [Link]
-
Introduction to cyanamides. Cardiff University. [Link]
-
Mechanism of reaction of ammonium thiocyanate with benzoyl chloride... ResearchGate. [Link]
-
Synthesis and characterization of thiourea. ResearchGate. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study... MDPI. [Link]
-
Thiourea modified low molecular polyamide as a novel room temperature curing agent... RSC Publishing. [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
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Technical Support Center: Solving Solubility Issues of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea in DMSO
This guide is designed for researchers, scientists, and drug development professionals to address and resolve common solubility challenges encountered when working with 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea in Dimethyl Sulfoxide (DMSO). The information is structured in a practical, question-and-answer format to provide direct solutions to issues that may arise during experimental workflows.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of this compound.
Q1: I've added my this compound solid to DMSO, but it's not dissolving. What are the primary reasons for this?
A1: Failure to dissolve is typically rooted in one or more of three primary factors:
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this thiourea derivative.[1][2] The non-ideal properties of DMSO-water mixtures make the energetic cost of creating a cavity for the solute molecule more difficult than in pure, dry DMSO.[1][2]
-
Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit in DMSO at ambient temperature. While thiourea itself is quite soluble in DMSO, complex derivatives have their own specific limits.[4][5]
-
Insufficient Energy Input: Dissolution is an active process that requires energy to break the crystal lattice of the solid. Simple static mixing is often insufficient for compounds that are kinetically slow to dissolve.
Q2: What is the standard, first-pass protocol for dissolving a new batch of this compound in DMSO?
A2: Always start with a systematic approach. The following protocol is a reliable starting point for preparing a stock solution.
-
Preparation: Use a new, sealed bottle of anhydrous or high-purity DMSO (≥99.9%). Ensure all labware (vials, pipette tips) is clean and dry.
-
Weighing: Accurately weigh the desired mass of this compound into a suitable vial (e.g., amber glass vial).
-
Solvent Addition: Add the calculated volume of DMSO to achieve your target concentration.
-
Initial Agitation: Vigorously vortex the solution for 2-3 minutes.
-
Visual Inspection: Check the solution against a bright light source for any visible particulates or cloudiness. If it is not fully dissolved, proceed to the troubleshooting steps in Section 2.
Q3: My compound dissolved perfectly in DMSO, but after a few hours on the bench, I see a precipitate. What caused this?
A3: This phenomenon, known as "crashing out," is common and is usually due to one of two reasons:
-
Water Absorption: As mentioned, leaving the vial open or in a humid environment allows DMSO to absorb water, reducing the compound's solubility and causing it to precipitate.[1][2]
-
Temperature Fluctuation: If you used gentle heat to dissolve the compound, you may have created a supersaturated solution. As the solution cools to room temperature, the solubility limit decreases, causing the excess compound to precipitate out.[6]
Q4: How do repeated freeze-thaw cycles impact my DMSO stock solution?
A4: Repeated freeze-thaw cycles are a significant and often underestimated cause of compound precipitation.[1][2][7] This process can synergistically enhance precipitation, especially if the DMSO has absorbed any water.[1][2] Each cycle provides an opportunity for nucleation and crystal growth. To maintain the integrity of your stock, it is best practice to aliquot the stock solution into smaller, single-use volumes after initial preparation.[8] This minimizes the number of freeze-thaw cycles for the bulk of your material.
Section 2: Systematic Troubleshooting Workflow for Poor Solubility
If the initial dissolution protocol fails, follow this systematic workflow. This process is designed to apply increasing levels of intervention to achieve complete solubilization while minimizing the risk of compound degradation.
Troubleshooting Logic Diagram
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: Step-by-step troubleshooting workflow for dissolving this compound in DMSO.
Detailed Troubleshooting Steps
-
Mechanical Intervention: Sonication
-
What to do: Place the sealed vial in a bath sonicator for 15-30 minutes. The water in the sonicator should be at room temperature.
-
Why it works: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which effectively breaks apart the solute's crystal lattice and facilitates dissolution, often succeeding where vortexing fails.[1][2][9] This method can also be surprisingly effective at re-dissolving compounds that have precipitated from DMSO stocks.[1][2]
-
Verification: After sonication, let the vial stand for a few minutes and inspect again. The solution should be completely clear.
-
-
Thermal Intervention: Gentle Warming
-
What to do: Warm the solution in a water bath or incubator set to 37°C for 10-15 minutes.[8][10] Periodically remove the vial and vortex gently. Do not exceed 40°C without prior stability data for the compound.
-
Why it works: For most compounds, solubility increases with temperature. Gentle heating provides the necessary energy to overcome the dissolution barrier. However, this method carries a risk.
-
Cautions: Thiourea derivatives can be susceptible to degradation at elevated temperatures. This should be considered a secondary step after sonication fails. Always cool the solution back to room temperature to ensure the compound does not precipitate out of a supersaturated state.
-
-
Solvent Quality Control
-
What to do: If the above steps fail, the most likely culprit is water contamination in your DMSO.[3] Discard the solution and repeat the entire process using a fresh, sealed bottle of high-purity, anhydrous DMSO.
-
Why it works: Using fresh, anhydrous solvent eliminates the variable of water contamination, which is a primary cause of poor solubility for many organic compounds in DMSO.[1][2]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
(Molecular Weight of this compound: ~284.38 g/mol )
-
Calculation: To make 1 mL of a 10 mM stock solution, you need 2.84 mg of the compound.
-
Mass (g) = Molarity (mol/L) * Volume (L) * MW (g/mol)
-
Mass (mg) = 10 mmol/L * 0.001 L * 284.38 g/mol * 1000 mg/g = 2.84 mg
-
-
Procedure:
-
Tare a clean, dry 1.5 mL or 2 mL amber glass vial on an analytical balance.
-
Carefully add 2.84 mg of this compound powder to the vial.
-
Using a calibrated pipette, add 1.0 mL of fresh, anhydrous DMSO.
-
Seal the vial tightly and vortex for 3-5 minutes.
-
Visually inspect for complete dissolution. If necessary, follow the troubleshooting workflow in Section 2.
-
Once fully dissolved, aliquot into single-use volumes (e.g., 50 µL) in clean, dry microcentrifuge tubes.
-
Store aliquots at -20°C. For long-term storage, -80°C is preferable.[11]
-
Protocol 2: Re-solubilizing a Precipitated DMSO Stock
-
Assessment: Confirm that the stock solution contains a precipitate by centrifuging the vial briefly; a pellet indicates precipitation.
-
Procedure:
-
Ensure the vial cap is tightly sealed to prevent moisture entry.
-
Place the vial in a room temperature bath sonicator.
-
Remove the vial and vortex for 1 minute.
-
Visually inspect the solution. If the precipitate has dissolved, the stock can be used immediately. It is highly recommended to use it fresh and not re-freeze it.
-
If sonication alone is insufficient, proceed to gentle warming (37°C for 10 minutes) with extreme caution, as this may risk compound integrity.[8][10]
-
Section 4: Data Summary and Stability Insights
Troubleshooting Methods Comparison
| Method | Principle of Action | Recommended Parameters | Key Considerations & Cautions |
| Vortexing | Mechanical Agitation | 2-5 minutes at max speed | Baseline method; often insufficient for kinetically limited dissolution. |
| Sonication | High-Frequency Energy (Cavitation) | 15-30 min in a bath sonicator | Highly effective for stubborn compounds and re-dissolving precipitates.[1][9] Low risk of degradation. |
| Gentle Warming | Increases Kinetic Energy & Solubility | 37°C for 10-15 minutes | Can create supersaturated solutions; risk of thermal degradation of the compound. Use with caution.[6][10] |
| Anhydrous Solvent | Minimizes Water Contamination | Use new, sealed bottle (≥99.9%) | Crucial for reproducibility; water significantly reduces solubility of many organics in DMSO.[1][2][3] |
A Note on Compound Stability
While many compounds are stable in DMSO for extended periods, some degradation can occur.[12] Studies have shown that the majority of compounds remain stable even in DMSO containing some water when stored properly at 4°C or colder.[13] However, the thiourea moiety can be susceptible to oxidation or hydrolysis under certain conditions. It is always best practice to prepare stock solutions fresh when possible, store them properly aliquoted at -20°C or -80°C, and minimize exposure to light and ambient air.
References
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
- Gaylord Chemical Company. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Pharma Excipients.
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005).
- BenchChem. (n.d.). Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. BenchChem.
- Bevan, D. R. (2006).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with [Compound]. BenchChem.
- Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?
- Di, L., & Kerns, E. H. (2006).
- Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Vendane, K., Yalkowsky, S. H., & Johnson, E. S. (2003). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies.
- Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know.
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva.
-
LifeTein. (n.d.). How to dissolve peptides in DMSO? LifeTein. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-_19rowTvOqcKBBU8WwJeYQMxKtQtsFduHACsC6DJ5evX4iUAEzqQkOwDOw-k8xFyegHvs0K2hK6VcTezB5ZcBOqnRSrU-EO6x9bWuWTrHcDYYW6c8Guk7-b-bufhQXQtPuNIwcilWwR4Ysc2ArO0ZcVRr-IPZ_N]([Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ziath.com [ziath.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles of related chemical moieties to offer a robust predictive model. By understanding these fragmentation pathways, analysts can better identify and characterize this and similar molecules, differentiating them from isomers and impurities. This guide also presents a comparative perspective on analytical approaches and includes detailed experimental protocols.
Introduction to the Analyte and Analytical Imperative
This compound is a member of the N-acylthiourea class of compounds. Thiourea derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The structural characterization of these molecules is paramount for drug discovery, metabolism studies, and quality control. Mass spectrometry is an indispensable tool for this purpose, providing detailed information about the molecular weight and structure of the compound through analysis of its fragmentation patterns.
The choice of ionization technique significantly influences the fragmentation observed. "Soft ionization" techniques like Electrospray Ionization (ESI) are less energetic and tend to produce a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight.[2][3] In contrast, higher-energy techniques like Electron Impact (EI) ionization induce more extensive fragmentation, yielding a wealth of structural information.[4] This guide will focus on the fragmentation patterns expected from both ESI and EI, providing a comprehensive analytical overview.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure reproducible and high-quality data, a standardized experimental approach is critical. The following protocol outlines the key steps for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.
Objective: To obtain the full scan mass spectrum and tandem mass spectrum (MS/MS) of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument)
Reagents and Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Methanol for sample dissolution
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over several minutes to ensure elution of the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Analysis (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (Nitrogen): 30-50 psi.
-
Drying Gas (Nitrogen): 8-12 L/min at 300-350 °C.
-
Full Scan Mode (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS Mode (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
-
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: A typical workflow for LC-MS/MS analysis.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be driven by the lability of the N-C and C-S bonds within the thiourea core, as well as cleavage of the amide bond. The presence of the benzoyl and dimethylphenyl groups will lead to characteristic fragment ions.
Key Fragmentation Pathways
The molecular weight of this compound is 284.39 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will have an m/z of 285.
The primary fragmentation pathways are predicted to be:
-
Pathway A: Cleavage of the N-C(S) bond leading to the formation of the benzoyl isothiocyanate ion or the 3,5-dimethylaniline ion.
-
Pathway B: Cleavage of the C-N bond of the amide group resulting in the formation of the benzoyl cation.
-
Pathway C: McLafferty-type rearrangements involving the transfer of a hydrogen atom followed by cleavage.
The following Graphviz diagram illustrates these predicted fragmentation pathways.
Caption: Predicted fragmentation pathways of this compound.
Tabulated Summary of Predicted Fragment Ions
| m/z | Proposed Ion Structure | Formation Pathway |
| 285 | [M+H]⁺ | Protonated Molecule |
| 164 | Benzoyl Isothiocyanate Cation | Pathway A: Cleavage of the N-C(S) bond |
| 164 | 3,5-Dimethylphenyl Isothiocyanate Cation | Pathway C: Rearrangement & Cleavage |
| 122 | 3,5-Dimethylaniline Cation | Pathway A: Cleavage of the N-C(S) bond |
| 105 | Benzoyl Cation | Pathway B: Amide Bond Cleavage |
| 77 | Phenyl Cation | Pathway B: Loss of CO from the Benzoyl Cation |
The formation of the benzoyl cation at m/z 105 is a very common and often abundant fragment for compounds containing a benzoyl moiety. This ion can further lose a neutral carbon monoxide molecule to form the phenyl cation at m/z 77. The relative abundance of these ions will depend on the collision energy used in the MS/MS experiment.
Comparative Analysis with Alternative Structures
Mass spectrometry is a powerful tool for distinguishing between isomers. For example, if we consider an isomer such as 1-(3,5-Dimethylbenzoyl)-3-phenylthiourea, the fragmentation pattern would be different.
| Compound | Predicted Key Fragments (m/z) | Distinguishing Feature |
| This compound | 105 (Benzoyl), 122 (3,5-Dimethylaniline) | Presence of the m/z 105 ion. |
| 1-(3,5-Dimethylbenzoyl)-3-phenylthiourea | 133 (3,5-Dimethylbenzoyl), 94 (Aniline) | Presence of the m/z 133 ion. |
This clear difference in the mass of the acylium ion allows for unambiguous identification of the correct isomer.
Alternative Analytical Techniques
While LC-MS is a highly effective technique for the analysis of this compound, other methods can also be employed, each with its own advantages and disadvantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[5][6] However, many thiourea derivatives may require derivatization to increase their volatility and prevent thermal degradation in the GC inlet.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms. While not as sensitive as MS, it is non-destructive and can provide unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule, such as the C=O and C=S bonds in this compound.[1]
The following diagram compares the general workflows of LC-MS and GC-MS.
Caption: Comparison of LC-MS and GC-MS workflows.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable tool for its identification and structural characterization. By understanding the key fragmentation pathways leading to characteristic ions such as the benzoyl cation (m/z 105) and the 3,5-dimethylaniline cation (m/z 122), researchers can confidently identify this compound and distinguish it from its isomers. While LC-MS with ESI is a highly suitable technique for this analysis, a multi-faceted approach incorporating other analytical methods like NMR and IR spectroscopy will provide the most comprehensive structural elucidation.
References
-
Compounds Having Thiourea Moiety as Derivatization Reagents in Liquid chromatography/electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) - PubMed. (2011, June 15). Retrieved from [Link]
-
Hemdan, M. M., Fahmy, A. F., Aly, N. F., Hegazi, I. A., & El-Sayed, A. A. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Retrieved from [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. (2023, June 30). bioRxiv. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024, November 23). MDPI. Retrieved from [Link]
-
Fustinoni, S., et al. (2005). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans. PubMed. Retrieved from [Link]
-
Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Application of Gas Chromatography-Mass Spectrometry for the Determination of Urinary Ethylenethiourea in Humans. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. (2019, February 15). PubMed. Retrieved from [Link]
-
Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. (n.d.). Sílice. Retrieved from [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI. Retrieved from [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). PMC. Retrieved from [Link]
-
Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. (n.d.). PMC. Retrieved from [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). PMC. Retrieved from [Link]
-
Thiourea. (2013, October 9). PubChem. Retrieved from [Link]
-
Showing Compound Thiourea (FDB012439). (2010, April 8). FooDB. Retrieved from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. (2026, January 5). ResearchGate. Retrieved from [Link]
-
Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. (2012, August 10). PubMed. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025, June 27). Proceedings of International Conference on Applied Innovation in IT. Retrieved from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). arkat-usa. Retrieved from [Link]
-
1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. (n.d.). PMC. Retrieved from [Link]
-
1-Benzoyl-3-ethyl-3-phenylthiourea. (n.d.). PMC. Retrieved from [Link]
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- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 4. Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates | Publicación [silice.csic.es]
- 5. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea, a compound that, like many thiourea derivatives, requires careful handling due to its potential hazards. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves: Nitrile gloves are a suitable option.
-
Safety goggles or a face shield: To protect against splashes and dust.
-
Laboratory coat: To prevent contamination of personal clothing.
-
Respirator: In cases of inadequate ventilation or when dust formation is likely, a respirator should be used.
Engineering Controls:
-
Chemical Fume Hood: Always handle this compound within a certified chemical fume hood to minimize the risk of inhaling dust or vapors[1].
-
Ventilation: Ensure the laboratory has adequate general ventilation[1][5].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste[1][5]. Under no circumstances should this chemical be discharged into drains or the environment [1][2].
1. Waste Collection:
-
Carefully collect the waste material, taking precautions to minimize dust generation[1][3].
-
Place the waste into a designated, properly labeled, and approved hazardous waste container[1][2].
2. Waste Segregation and Container Labeling:
-
Given its chemical structure, this compound should be segregated into a "Halogenated Organic Waste" or a similarly appropriate container as per your institution's waste management guidelines.
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard")[1].
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents[5].
-
The storage area should be cool and dry to prevent any degradation of the container or its contents[5].
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company[1][5]. These professionals are equipped to handle and dispose of hazardous chemicals in an environmentally sound and legally compliant manner.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Spill Management
Should a spill of this compound occur, follow these steps:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your laboratory supervisor or safety officer.
-
Ventilate: Increase ventilation in the area of the spill.
-
Personal Protection: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above, including a respirator if necessary.
-
Containment: Prevent the spill from spreading and from entering any drains or water courses[2].
-
Clean-up:
-
For small spills, carefully sweep or vacuum the solid material. The vacuum cleaner must be fitted with a HEPA filter. Avoid actions that generate dust.
-
Place the collected material into a labeled hazardous waste container[2].
-
Wash the spill area thoroughly with detergent and water.
-
-
Decontamination: Decontaminate all equipment used in the clean-up process before reuse.
Personal Exposure Protocols
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3]. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3]. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6]. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Chemwatch GHS SDS 22533 - s d fine-chem limited. (URL not available)
-
Safety handling measures and risk assessment of thiourea - Articles - Sinhon Chemical. [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. [Link]
-
Thiourea 99+% - Laboratorium Discounter. [Link]
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet Thiourea Dioxide Revision 4, Date 02 Apr 2023 - Redox. [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. [Link]
-
Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
